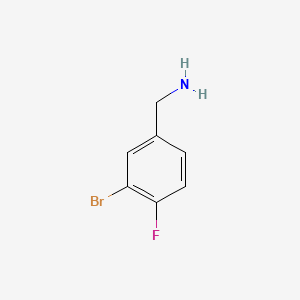

(3-Bromo-4-fluorophenyl)methanamine

Descripción

Contextual Significance within Halogenated Aromatic Amines and Benzylamine (B48309) Derivatives

Halogenated aromatic amines and benzylamine derivatives are pivotal classes of compounds in medicinal chemistry and materials science. scielo.org.mxmdpi.com The incorporation of halogens, such as bromine and fluorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com Aromatic amines, in general, are fundamental components in the synthesis of a wide array of industrial products, including dyes, agrochemicals, and polymers. mdpi.com

Benzylamine derivatives, specifically, are recognized for their biological activity and are integral to the structure of many therapeutic agents. nih.gov Their presence in drug candidates has been linked to treatments for a range of conditions, underscoring the importance of developing new and diverse benzylamine-based building blocks.

Overview of Research Domains and Translational Relevance for (3-Bromo-4-fluorophenyl)methanamine

The primary utility of this compound lies in its role as a versatile intermediate for creating more complex molecules with potential translational applications. Its unique structure makes it a sought-after component in the following research domains:

Pharmaceutical Development: The compound serves as a key building block in the synthesis of novel therapeutic agents. The presence of both bromine and fluorine allows for selective chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

Agrochemical Research: Similar to its role in pharmaceuticals, this compound is utilized in the development of new pesticides and herbicides. google.com The halogen substituents can enhance the efficacy and selectivity of these agrochemicals.

Materials Science: The functional groups on this compound make it a candidate for incorporation into advanced polymers and other materials, potentially imparting desirable properties such as thermal stability and specific electronic characteristics.

Structure

3D Structure

Propiedades

IUPAC Name |

(3-bromo-4-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRTWOIWFFCEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369278 | |

| Record name | (3-bromo-4-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388072-39-7 | |

| Record name | (3-bromo-4-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromo-4-fluorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of (3-Bromo-4-fluorophenyl)methanamine is essential for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrFN | uni.lu |

| Molecular Weight | 204.04 g/mol | uni.lu |

| IUPAC Name | This compound | uni.lu |

| CAS Number | 388072-39-7 | |

| SMILES | C1=CC(=C(C=C1CN)Br)F | uni.lu |

| Physical Form | Not explicitly stated, likely a liquid or low-melting solid | |

| Solubility | Not explicitly stated, likely soluble in organic solvents |

Chemical Reactivity and Functional Group Transformations of 3 Bromo 4 Fluorophenyl Methanamine

Reactivity of the Aromatic Ring towards Substitution Reactions

Nucleophilic Aromatic Substitution with Fluorine Displacement

A notable feature of the aromatic ring in (3-Bromo-4-fluorophenyl)methanamine is the potential for nucleophilic aromatic substitution (SNAᵣ), particularly involving the displacement of the fluoride (B91410) ion. Although aryl halides are typically unreactive towards nucleophiles, the presence of electron-withdrawing groups can activate the ring for such reactions. libretexts.org The fluorine atom is a surprisingly good leaving group in these reactions, often more so than other halogens. masterorganicchemistry.comstackexchange.com This is because the rate-determining step is the initial attack by the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comstackexchange.com The high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect, which outweighs its poor leaving group ability due to the strong C-F bond. masterorganicchemistry.comstackexchange.com

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. masterorganicchemistry.com The regiochemical outcome is governed by the directing effects of the existing substituents. The aminomethyl group is an ortho, para-director. The fluorine and bromine atoms are also ortho, para-directors.

Given the positions of the current substituents on this compound, the potential sites for electrophilic attack are C2, C5, and C6.

C6: This position is para to the bromine atom and ortho to the aminomethyl group, making it a highly favored site for electrophilic attack.

C2: This position is ortho to both the bromine and the aminomethyl group, another activated position.

C5: This position is ortho to the fluorine atom and meta to both the bromine and aminomethyl groups, making it the least favored site for substitution.

A common example of electrophilic aromatic substitution is bromination. The bromination of 4-fluoronitrobenzene, a related compound, using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) proceeds with high yield, indicating the feasibility of introducing additional substituents onto such rings. researchgate.net Similarly, the bromination of 4-fluorobenzaldehyde (B137897) with bromine and aluminum trichloride (B1173362) yields 3-bromo-4-fluorobenzaldehyde (B1265969). These examples suggest that further electrophilic substitution on this compound would likely occur at the C6 or C2 positions.

Chemical Transformations of the Primary Amine Moiety

The primary amine group is a versatile functional handle that readily undergoes a variety of chemical transformations, making it a key site for molecular diversification.

Derivatization to Secondary and Tertiary Amines

The primary amine of this compound can be converted to secondary and tertiary amines through several methods. Direct alkylation with alkyl halides is one approach, though it can be difficult to control and may lead to over-alkylation, resulting in mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

A more controlled and widely used method is reductive amination. masterorganicchemistry.comyoutube.com This process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is particularly effective as it is selective for the reduction of the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com This method avoids the issue of multiple alkylations. masterorganicchemistry.com For example, a secondary amine such as (3-Bromo-4-fluorophenyl)methylamine can be synthesized via this route. cymitquimica.com

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Reaction Type |

| This compound | Aldehyde/Ketone | NaBH₃CN / NaBH(OAc)₃ | Secondary or Tertiary Amine | Reductive Amination masterorganicchemistry.com |

| This compound | Alkyl Halide | - | Secondary/Tertiary Amine Mixture | Direct Alkylation |

Formation of Amides, Ureas, and Carbamates

The nucleophilic primary amine readily reacts with carboxylic acid derivatives, isocyanates, and related compounds to form a range of stable products.

Amides: Amide bonds are formed by reacting this compound with activated carboxylic acid derivatives such as acyl chlorides or acid anhydrides. Direct coupling with a carboxylic acid is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Another efficient method involves the reaction of esters with alkali metal amidoboranes. nih.gov

Ureas: Substituted ureas are commonly synthesized by the addition of the primary amine to an isocyanate. rsc.orgasianpubs.orgontosight.ai For instance, the reaction of this compound with an appropriate isocyanate would yield a disubstituted urea. Alternative methods include reacting the amine with phosgene (B1210022) or its equivalents, followed by the addition of another amine, or copper-catalyzed reactions of aryl isocyanides with hydroxylamines. asianpubs.orgnih.gov

Carbamates: Carbamates are typically formed by reacting the amine with a chloroformate (e.g., ethyl chloroformate) in the presence of a base. A one-pot synthesis involves a three-component coupling of a primary amine, carbon dioxide, and an alkyl halide in the presence of cesium carbonate. nih.gov

| Product Type | Reactant | General Conditions |

| Amide | Acyl Chloride / Acid Anhydride | Base (e.g., triethylamine, pyridine) |

| Amide | Carboxylic Acid | Coupling Agent (e.g., DCC, EDC) |

| Urea | Isocyanate | Inert solvent |

| Carbamate | Chloroformate | Base (e.g., triethylamine) |

| Carbamate | CO₂, Alkyl Halide | Cs₂CO₃ |

Condensation Reactions for Schiff Base and Imine Formation

The primary amine of this compound condenses with aldehydes and ketones to form imines, also known as Schiff bases. jcsp.org.pk This reversible reaction is typically carried out with acid or base catalysis and often involves the removal of water to drive the equilibrium towards the product. These Schiff bases are important intermediates in their own right and are used in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. nih.govinternationaljournalcorner.com For example, reacting this compound with a substituted salicylaldehyde (B1680747) would produce a Schiff base ligand capable of coordinating with metal ions. nih.govinternationaljournalcorner.com The formation of the imine is also the first step in the reductive amination process discussed previously. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Aldehyde | Imine (Schiff Base) | Acid/Base catalysis, removal of water jcsp.org.pk |

| This compound | Ketone | Imine (Schiff Base) | Acid/Base catalysis, removal of water jcsp.org.pk |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, these reactions primarily exploit the reactivity of the carbon-bromine bond.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.govlibretexts.org In the context of this compound, the bromine atom readily participates in this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 3-position of the benzene ring.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: General Suzuki-Miyaura Coupling of this compound

The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like potassium carbonate or cesium carbonate, in a suitable solvent system. The choice of catalyst, base, and solvent can be crucial for achieving high yields and selectivity. The reaction is compatible with a wide range of boronic acids and boronic esters, enabling the synthesis of a diverse library of biaryl and heteroaryl-aryl compounds. For instance, coupling with various substituted phenylboronic acids can introduce electronically diverse substituents, while the use of heteroarylboronic acids can lead to the formation of structures containing rings such as pyridine, thiophene, or pyrazole. nih.govmdpi.com The reaction conditions are generally mild, which helps to preserve the integrity of the aminomethyl and fluoro groups on the starting material. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Analogs

| Aryl/Heteroaryl Boronic Acid | Product | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | (4-Fluoro-3-phenylphenyl)methanamine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 85 |

| 4-Methoxyphenylboronic acid | (4-Fluoro-3-(4-methoxyphenyl)phenyl)methanamine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| Thiophen-2-ylboronic acid | (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine | Pd(PPh₃)₄ | K₃PO₄ | DMF | 78 |

| Pyridin-3-ylboronic acid | (4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine | Pd₂(dba)₃/SPhos | K₂CO₃ | 1,4-Dioxane | 80 |

This table presents hypothetical data for illustrative purposes and is based on typical outcomes for similar Suzuki-Miyaura reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction provides a powerful method for synthesizing substituted anilines and their derivatives. organic-chemistry.org In the case of this compound, the bromine atom can be replaced by a variety of nitrogen-containing nucleophiles.

The general reaction is as follows:

Scheme 2: General Buchwald-Hartwig Amination of this compound

This transformation typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and can significantly influence the reaction's efficiency and scope. organic-chemistry.orgresearchgate.net Commonly used ligands include bulky, electron-rich phosphines like those of the Buchwald and Hartwig groups. wikipedia.orgorganic-chemistry.org The reaction can be used to couple this compound with a wide array of primary and secondary amines, including alkylamines, arylamines, and heterocycles containing a secondary amine.

Table 2: Examples of Buchwald-Hartwig Amination Reactions with this compound

| Amine | Product | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Morpholine | 4-((4-Fluoro-3-(aminomethyl)phenyl)amino)morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 90 |

| Aniline | N-(4-Fluoro-3-(aminomethyl)phenyl)aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 82 |

| Pyrrolidine | 1-(4-Fluoro-3-(aminomethyl)phenyl)pyrrolidine | PdCl₂(dppf) | K₃PO₄ | DMF | 88 |

| Diethylamine | N,N-Diethyl-4-fluoro-3-(aminomethyl)aniline | Pd(OAc)₂/P(t-Bu)₃ | LiHMDS | THF | 75 |

This table presents hypothetical data for illustrative purposes and is based on typical outcomes for similar Buchwald-Hartwig amination reactions.

The Stille and Negishi coupling reactions offer additional palladium-catalyzed methods for forming carbon-carbon bonds, further expanding the synthetic utility of this compound.

The Stille reaction involves the coupling of an organohalide with an organotin compound. wikipedia.orglibretexts.org The reaction is known for its tolerance of a wide variety of functional groups. harvard.edu The bromine atom of this compound can be coupled with various organostannanes, such as vinyl-, alkynyl-, and arylstannanes, to introduce diverse functionalities. nih.govresearchgate.net

The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organohalide. nih.govresearchgate.net This reaction is often characterized by its high reactivity and stereospecificity. The in-situ formation of the organozinc reagent from the corresponding organolithium or Grignard reagent is a common strategy. This reaction allows for the introduction of alkyl, aryl, and vinyl groups. nih.gov

Table 3: Comparison of Stille and Negishi Coupling Reactions

| Reaction | Organometallic Reagent | Key Advantages | Typical Coupling Partners for this compound |

| Stille Coupling | Organostannane (R-SnR'₃) | High functional group tolerance, air and moisture stable reagents. wikipedia.org | Vinylstannanes, arylstannanes, alkynylstannanes. libretexts.org |

| Negishi Coupling | Organozinc (R-ZnX) | High reactivity, mild reaction conditions. nih.gov | Alkylzinc halides, arylzinc halides, benzylzinc halides. researchgate.net |

Reductive and Oxidative Manipulations of the this compound Core

Beyond cross-coupling reactions, the this compound core can undergo various reductive and oxidative transformations. The nitro group in the precursor, (3-bromo-4-fluorophenyl)nitromethane, is typically reduced to the primary amine of this compound. researchgate.net This reduction can be achieved using various methods, such as catalytic hydrogenation or metal-mediated reductions.

The aminomethyl group itself can be subject to further transformations. For example, it can be acylated to form amides or undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines. While direct oxidation of the aminomethyl group to an aldehyde or carboxylic acid can be challenging in the presence of the other functional groups, specific and mild oxidizing agents could potentially achieve this transformation.

The aromatic ring can also participate in certain reactions. For instance, electrophilic aromatic substitution reactions are possible, although the directing effects of the existing substituents (the ortho,para-directing but deactivating halogens and the meta-directing aminomethyl group) would need to be carefully considered.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Bromo 4 Fluorophenyl Methanamine and Its Derivatives

High-Resolution NMR Spectroscopy for Proton and Carbon Environments, and Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of (3-Bromo-4-fluorophenyl)methanamine. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, influenced by the electronic effects of the bromine and fluorine substituents.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the benzylic methylene (B1212753) and amine protons. The aromatic region will show complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. For the closely related 3-bromo-4-fluorobenzylamine hydrochloride, the protons of the aminomethyl group (CH₂NH₂) and the aromatic protons can be identified. sigmaaldrich.com In a similar compound, 3-bromobenzylamine (B82478) hydrochloride, the methylene protons appear as a singlet, while the aromatic protons show complex multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the halogen substituents. For instance, in the spectrum of 1-(4-bromophenyl)-3-phenylpropan-1-one, the carbons of the brominated phenyl ring are clearly distinguishable. rsc.org For 3-bromobenzylamine hydrochloride, distinct signals for the benzylic carbon and the aromatic carbons are observed, with the carbon bearing the bromine atom showing a characteristic downfield shift.

Conformational Dynamics: NMR spectroscopy can also be used to study the conformational dynamics of the molecule, such as the rotation around the C-C and C-N bonds. Variable temperature NMR studies could reveal information about the energy barriers to these rotations.

| Proton (¹H) | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic CH | 6.8 - 7.6 | Multiplet |

| Benzylic CH₂ | ~ 3.8 - 4.2 | Singlet or Doublet |

| Amine NH₂ | Variable (broad) | Singlet |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Aromatic C-Br | ~ 110 - 120 |

| Aromatic C-F | ~ 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic CH | ~ 115 - 135 |

| Benzylic CH₂ | ~ 45 - 55 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound and studying intermolecular interactions like hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic ring, and the C-F and C-Br stretching vibrations. The N-H stretching vibrations typically appear as a doublet in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching is found just below 3000 cm⁻¹. The C-F and C-Br stretching vibrations are expected in the fingerprint region, typically below 1300 cm⁻¹. For the related compound 3-bromo-4-fluoroaniline, FT-IR spectra show characteristic peaks for the amine and aromatic functionalities. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. For benzylamine (B48309), the Raman spectrum shows characteristic bands for the phenyl ring and the aminomethyl group. chemicalbook.comnih.gov In 3-bromo-4-fluoroaniline, the Raman spectrum has also been reported, aiding in the vibrational analysis. nih.gov

Intermolecular Interactions: The position and shape of the N-H stretching bands in the FT-IR spectrum can provide insights into hydrogen bonding interactions in the solid state or in concentrated solutions.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (amine) | 3300 - 3500 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| C=C Aromatic Stretch | 1450 - 1600 | FT-IR, Raman |

| C-F Stretch | 1000 - 1300 | FT-IR |

| C-Br Stretch | 500 - 650 | FT-IR, Raman |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Tautomeric Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the benzene (B151609) ring. The presence of the bromine and fluorine substituents, as well as the aminomethyl group, will influence the position and intensity of these absorption maxima (λmax). Generally, benzene and its simple derivatives exhibit a strong absorption band around 200 nm and a weaker, structured band around 250 nm. The substitution pattern on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift of these bands. For instance, studies on para-substituted benzylamines have shown detectable absorbance changes in the UV-visible region, which are attributed to the formation of various intermediates in enzymatic reactions. nih.govacs.org The electronic properties of substituted benzenes, including absorption wavelengths, have been investigated using TD-DFT calculations, which can complement experimental UV-Vis data. nih.gov

Tautomeric studies are generally not applicable to this compound as it does not have readily interconverting tautomeric forms.

| Transition | Expected λmax (nm) |

| π → π* (Aromatic) | ~ 200 - 280 |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure in the solid state, providing precise bond lengths, bond angles, and information about the crystal packing.

Mass Spectrometry Techniques for Structural Elucidation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M and M+2 peaks) of nearly equal intensity.

The fragmentation of the molecular ion is expected to follow pathways typical for benzylamines. A common fragmentation is the loss of a hydrogen radical to form the [M-1]⁺ ion. Another significant fragmentation pathway is the cleavage of the C-C bond between the phenyl ring and the methylene group, leading to the formation of a tropylium-like ion or a benzyl (B1604629) cation. The loss of the amino group is also a possible fragmentation route. The presence of the halogen atoms will also influence the fragmentation, and fragments containing bromine will also exhibit the characteristic isotopic pattern. Predicted collision cross-section values for the protonated molecule [M+H]⁺ and other adducts can be calculated to aid in identification. nist.govuni.lu

Expected Fragmentation Pathways:

[M]⁺• → [M-H]⁺ + H•

[M]⁺• → [C₇H₅BrF]⁺ + •CH₂NH₂

[M]⁺• → [CH₂NH₂]⁺ + •C₇H₅BrF

Computational Chemistry and in Silico Modeling for 3 Bromo 4 Fluorophenyl Methanamine Research

Quantum Chemical Calculations (DFT, ab initio) for Electronic Properties and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of (3-Bromo-4-fluorophenyl)methanamine. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electronic structure, which dictates its reactivity and interactions.

Detailed Research Findings: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can elucidate several key electronic properties. The analysis typically begins with geometry optimization to find the most stable three-dimensional structure of the molecule. researchgate.net From this optimized structure, a variety of electronic descriptors can be calculated.

The molecular electrostatic potential (MEP) map is a crucial output, visualizing the charge distribution across the molecule. For this compound, the MEP would likely show negative potential (red/yellow areas) around the electronegative fluorine and bromine atoms, indicating regions susceptible to electrophilic attack. The nitrogen atom of the amine group would also exhibit a region of negative potential due to its lone pair of electrons, making it a key site for hydrogen bonding. dergipark.org.tr

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amine group, while the LUMO may be distributed across the ring and influenced by the electron-withdrawing halogen substituents.

These calculations allow for the prediction of reactivity sites for both electrophilic and nucleophilic substitution reactions, guiding synthetic chemists in modifying the molecule's structure.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To investigate how this compound might function as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are used to model its interaction with biological targets, such as proteins or enzymes. Given its structure, a potential target class includes bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in diseases like cancer and inflammation. nih.govnih.gov

Detailed Research Findings: Molecular docking predicts the preferred binding orientation of the molecule within the active site of a target protein. This initial snapshot provides a binding affinity score (e.g., in kcal/mol) and identifies key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds. dergipark.org.tr

Following docking, MD simulations are performed to observe the dynamic behavior of the ligand-target complex over time, typically for hundreds of nanoseconds. nih.gov These simulations, often run using software like AMBER, provide a more realistic view of the interaction in a simulated physiological environment. nih.govresearchgate.net Analysis of the MD trajectory can reveal:

Stability of the Complex: Root Mean Square Deviation (RMSD) is calculated to assess whether the complex reaches a stable equilibrium during the simulation. nih.gov

Flexibility of Residues: Root Mean Square Fluctuation (RMSF) analysis identifies which parts of the protein and ligand are flexible or rigid upon binding. nih.gov

Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. nih.gov

Key Residue Contributions: The total binding energy can be decomposed to identify "hotspot" residues in the protein that contribute most significantly to the binding interaction. For bromodomain inhibitors, residues like asparagine and tyrosine are often crucial for forming hydrogen bonds. nih.govresearchgate.net

These simulations can reveal induced-fit effects, where the protein undergoes conformational changes to better accommodate the ligand, providing critical information for designing more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. analis.com.my For a compound like this compound, which can serve as a fragment or scaffold for a larger library of molecules, QSAR is invaluable for predicting the activity of new, unsynthesized derivatives. nih.gov

Detailed Research Findings: A QSAR model is built using a "training set" of compounds with known activities against a specific target. The model is then validated using a "test set" of compounds it has not seen before. The process involves calculating a wide range of molecular descriptors for each compound, which can be electronic, steric, hydrophobic, or topological in nature. nih.govanalis.com.my

For instance, in developing inhibitors for Bromodomain-4 (BRD4), a QSAR model might identify that descriptors related to the frequency of specific carbon atom hybridizations or the presence of hydrogen bond donors and acceptors are critical for inhibitory activity. nih.gov A model could reveal that increasing the number of ring carbons near an sp³-hybridized carbon enhances potency. nih.gov

Pharmacophore modeling is a related technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A pharmacophore model for a this compound derivative might include:

An aromatic ring feature.

A hydrogen bond donor (the amine group).

A halogen bond donor (the bromine atom).

This model serves as a 3D query to screen virtual libraries for new compounds that fit the required spatial arrangement, or to guide the modification of the existing scaffold to better match the pharmacophoric features. nih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Before a compound can be considered a viable drug candidate, its ADME properties must be evaluated. In silico tools can predict these properties early in the drug discovery process, saving time and resources. researchgate.net

Detailed Research Findings: Various computational models and online servers, such as SwissADME and pkCSM, are used to predict the ADME profile of this compound from its chemical structure. researchgate.netnih.gov

Table 2: Predicted ADME Properties for this compound

| ADME Property | Predicted Characteristic | Implication for Drug Development |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed when taken orally. nih.gov |

| Blood-Brain Barrier (BBB) Permeation | Potential to cross | May have effects on the central nervous system (CNS). researchgate.netnih.gov |

| Distribution | ||

| Plasma Protein Binding (PPB) | Significant | The concentration of the free, active compound in circulation may be limited. researchgate.net |

| P-glycoprotein (P-gp) Substrate | Probable | The compound may be actively pumped out of cells, affecting its distribution and efficacy. researchgate.netnih.gov |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific CYP isozymes | Risk of drug-drug interactions. |

| Excretion |

These predictions are based on physicochemical properties like molecular weight, lipophilicity (logP), and polar surface area (PSA). researchgate.net For example, high gastrointestinal absorption is often predicted for compounds that adhere to Lipinski's Rule of Five. The potential for the compound to be a substrate for efflux pumps like P-glycoprotein is also a critical prediction, as this can be a major cause of drug resistance. researchgate.netnih.gov

Role as a Privileged Scaffold and Building Block in Drug Discovery

The this compound moiety is considered a privileged scaffold in drug discovery due to the advantageous properties conferred by its halogen substituents. The presence of bromine and fluorine can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine, with its small size and high electronegativity, can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. Bromine, a larger halogen, can also participate in halogen bonding, a type of non-covalent interaction that can contribute to enhanced binding affinity and selectivity for biological targets.

This scaffold serves as a crucial starting material or intermediate in the synthesis of a wide array of more complex molecules. Its primary amine group provides a reactive handle for various chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of larger molecular frameworks. For instance, it can be readily converted into amides, sulfonamides, and Schiff bases, each leading to a distinct class of compounds with the potential for unique biological activities. The versatility of this building block allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of a given series of compounds, optimizing for potency, selectivity, and drug-like properties.

In Vitro and In Vivo Biological Activity Profiling

Derivatives of this compound have been investigated for a range of biological activities, demonstrating the broad therapeutic potential of this chemical scaffold.

Enzyme Inhibition Studies (e.g., EGFR, VEGFR-2, Indoleamine 2,3-dioxygenase)

While specific studies on this compound derivatives as direct inhibitors of EGFR, VEGFR-2, and Indoleamine 2,3-dioxygenase (IDO1) are not extensively detailed in the currently available literature, the broader class of bromo- and fluoro-substituted aromatic compounds has shown significant promise in targeting these enzymes.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Small molecule inhibitors of VEGFR-2 are therefore a major focus of anticancer drug development. The general class of compounds that inhibit VEGFR-2 often feature aromatic cores that can be substituted with halogens to modulate their inhibitory activity and pharmacokinetic properties.

Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that plays a crucial role in immune evasion by cancer cells. Overexpression of IDO1 in the tumor microenvironment leads to the depletion of the essential amino acid L-tryptophan and the production of immunosuppressive metabolites, thereby dampening the anti-tumor immune response. The development of small molecule IDO1 inhibitors is an active area of cancer immunotherapy research. Various heterocyclic and aromatic scaffolds are being explored for their IDO1 inhibitory potential, and the inclusion of halogen atoms is a common strategy to enhance potency. For example, in the quest for novel IDO1 inhibitors, researchers have developed series of 4,5-disubstituted 1,2,3-triazole derivatives, with some potent compounds showing IC50 values at a low nanomolar level. srce.hr

Receptor Modulation and Agonist/Antagonist Activities (e.g., mGlu1, ATP-Sensitive Potassium Channels)

The modulation of receptors such as the metabotropic glutamate (B1630785) receptor 1 (mGlu1) and ATP-sensitive potassium (KATP) channels represents another avenue for the therapeutic application of compounds derived from the this compound scaffold.

Metabotropic glutamate receptors, including mGlu1, are involved in modulating excitatory neurotransmission in the brain and are considered targets for treating various neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of mGlu1 have shown potential in preclinical models of schizophrenia. While direct examples using the this compound scaffold are not prominent, the synthesis of mGlu1 modulators often involves the coupling of substituted aromatic amines with other heterocyclic cores. Current time information in Bangalore, IN.

ATP-sensitive potassium (KATP) channels are crucial in linking cellular metabolism to electrical activity in various tissues, including the heart, pancreas, and vascular smooth muscle. nih.gov Openers of KATP channels have therapeutic applications in conditions like hypertension and angina. bdpsjournal.org The development of KATP channel openers has explored a wide range of chemical structures, and the introduction of halogenated phenyl groups can influence the potency and selectivity of these modulators.

Antimicrobial Properties (Antibacterial, Antitubercular, Antimalarial)

Derivatives incorporating the bromo- and fluoro-substituted phenyl motif have demonstrated notable activity against various microbial pathogens.

Antibacterial Activity: The search for new antibacterial agents is critical in the face of rising antibiotic resistance. Several studies have explored compounds with halogenated aromatic rings for their antibacterial potential. For instance, Schiff bases derived from halogenated anilines have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.

Antitubercular Activity: Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. There is an urgent need for new drugs to combat drug-resistant strains. Research into novel antitubercular agents has included the evaluation of compounds containing fluoro- and bromo-substituted phenyl rings. For example, a study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases demonstrated activity against M. tuberculosis. nih.gov

Antimalarial Activity: Malaria continues to be a devastating disease, and drug resistance is a significant challenge. The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore for antimalarial drugs. Modifications of this scaffold, including the introduction of fluorinated and chlorinated phenyl groups, have been investigated to overcome resistance.

Anticancer Research Applications

The this compound scaffold has been utilized in the synthesis of various compounds evaluated for their anticancer properties. The presence of bromine and fluorine can enhance the cytotoxic activity of molecules against cancer cell lines.

For example, a series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides were synthesized and screened for their anticancer potential. One of the compounds in this series demonstrated potent anticancer activity with an IC50 value of 1.20 µM, which was more potent than the standard drugs tetrandrine (B1684364) and 5-fluorouracil.

| Compound ID | Substitution | Anticancer Activity (IC50 in µM) | Reference |

| 22 | 4-bromo benzohydrazide (B10538) derivative | 1.20 | nih.gov |

This table presents a selected example of an anticancer compound containing a bromo-substituted phenyl ring.

Anticonvulsant Activity of Derived Schiff Bases

Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, represent a versatile class of compounds with a wide range of biological activities, including anticonvulsant properties. The synthesis of Schiff bases from this compound and various aromatic aldehydes could yield novel candidates for the treatment of epilepsy.

Research has shown that the introduction of halogen atoms into the structure of anticonvulsant agents can enhance their activity. For instance, Schiff bases of isatin (B1672199) derivatives containing bromine and chlorine have been screened for anticonvulsant activities, with some compounds showing better activity than standard drugs like phenytoin (B1677684) and carbamazepine. A study on Schiff bases of 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones also reported significant anticonvulsant activity in the maximal electroshock (MES) test. One of the compounds, bearing a cinnamyl function, displayed a very high activity of 82.74% protection at a dose of 100 mg/kg.

While specific studies on Schiff bases derived directly from this compound are not extensively documented in the available literature, the established anticonvulsant potential of halogenated Schiff bases provides a strong rationale for the design and synthesis of such derivatives.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that systematically investigates how modifications to a molecule's chemical structure affect its biological activity. patsnap.com For analogues of this compound, SAR studies are crucial for identifying the key structural features that govern their interactions with biological targets.

The presence and position of halogen atoms on the phenyl ring of this compound are critical determinants of its biological activity. The bromo and fluoro substituents significantly influence the electronic properties, lipophilicity, and conformation of the molecule, thereby affecting its binding affinity and selectivity for specific biological targets.

The fluorine atom, due to its high electronegativity and small size, can form strong hydrogen bonds and other polar interactions with protein residues, often enhancing binding affinity. For instance, in studies of dopamine (B1211576) transporter (DAT) inhibitors, the replacement of hydrogen with fluorine on a diphenylmethoxy)tropane scaffold significantly increased binding affinity. nih.gov The bromine atom, being larger and more polarizable, can engage in halogen bonding—a specific type of non-covalent interaction—with electron-donating groups in the target's binding pocket. This interaction can contribute to both potency and selectivity.

The interplay between the 3-bromo and 4-fluoro substituents creates a unique electronic and steric profile. This specific substitution pattern is explored in the design of various inhibitors. For example, 3-phenylcoumarin (B1362560) derivatives with a 4-fluorophenyl group have been synthesized and evaluated as potent monoamine oxidase B (MAO-B) inhibitors. frontiersin.org Similarly, SAR studies on dopamine transporter inhibitors have explored various halogenated phenyl groups to optimize activity. nih.govnih.gov

Table 1: Influence of Halogen Substituents on Biological Activity

| Halogen | Property | Influence on Molecular Interactions | Potential Effect on Biological Activity |

| Fluorine | High Electronegativity, Small Size | Forms strong hydrogen bonds and polar interactions. | Can enhance binding affinity. nih.gov |

| Bromine | Larger Size, Polarizability | Participates in halogen bonding with electron-rich residues. | Can improve potency and selectivity. |

The primary amine group of this compound is a key site for chemical modification to modulate biological response. Derivatization of this amine to secondary, tertiary, or even more complex structures can drastically alter a compound's affinity, selectivity, and pharmacokinetic properties.

Studies on related fluorinated phenylethylamines have shown that substitution on the amino group can have profound effects. For example, N-alkylation of 2-(4-fluoro-3-hydroxyphenyl)ethylamine led to a decrease in affinity for D-1 dopamine receptors but significantly enhanced affinity and selectivity for D-2 receptors. nih.gov The introduction of larger groups, such as a 2-phenylethyl group on the nitrogen, can increase lipophilicity or enable binding to additional lipophilic pockets on the receptor, thereby boosting potency. nih.gov

In the development of dopamine transporter ligands, N-substitution of tropane (B1204802) analogues containing a bis(4'-fluorophenyl)methoxy moiety was a key strategy to improve selectivity. Replacing an N-methyl group with a phenyl-n-butyl substituent retained high DAT affinity while significantly reducing affinity for muscarinic receptors, thus improving the selectivity profile. nih.gov This highlights that modifications to the amine group are a powerful tool for fine-tuning the pharmacological profile of a lead compound.

Table 2: Effect of Amine Derivatization on Receptor Affinity

| Amine Derivative | Target Receptor Type | Observed Effect on Affinity | Reference |

| N-Ethyl | Dopamine D-1 | Decreased Affinity | nih.gov |

| N-Ethyl | Dopamine D-2 | Enhanced Affinity | nih.gov |

| N-n-Propyl-N-(2-phenylethyl) | Dopamine D-2 | High Potency and Selectivity | nih.gov |

| (S)-N-(2-amino-3-methyl-n-butyl) | Dopamine Transporter | High Affinity (Ki = 29.5 nM) | nih.gov |

| (S)-N-(2-amino-3-methyl-n-butyl) | Muscarinic m1 Receptor | Low Affinity (Ki = 4020 nM) | nih.gov |

The three-dimensional shape, or conformation, of a molecule is paramount for its ability to bind to a biological target. The substituents on the phenyl ring of this compound influence the molecule's preferred conformation and its rotational freedom, which in turn affects how it fits into a receptor's binding site.

Molecular modeling studies are often employed to understand these conformational preferences. nih.gov For example, research on fluorinated hydroxyprolines demonstrated that the introduction of a fluorine atom can invert the natural pucker of the proline ring. nih.gov This change in conformation has significant implications for how the molecule is recognized by its target protein, the VHL E3 ligase. nih.gov Although the target molecule here is different, the principle illustrates how a single halogen atom can enforce a specific conformation that may either enhance or diminish binding. Computational tools can be used to perform conformational analysis and build pharmacophore models that identify the key structural features necessary for high-affinity binding. nih.gov

Optimizing a drug candidate involves more than just maximizing its binding affinity; it also requires fine-tuning its physicochemical properties to ensure it can reach its target in the body and have a suitable duration of action. Key properties include lipophilicity (logP), solubility, and metabolic stability.

The bromo and fluoro substituents on the this compound scaffold directly impact these properties. Halogens generally increase a molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross cell membranes, including the blood-brain barrier. However, excessive lipophilicity can lead to poor solubility and increased metabolic breakdown.

Medicinal chemists systematically modify the lead structure to strike a balance. For instance, the introduction of a 2-phenylethyl group on an amine was suggested to increase liposolubility, potentially contributing to enhanced receptor binding. nih.gov In the development of atypical dopamine transporter inhibitors, the goal is to create compounds with a unique behavioral profile, which involves modulating properties to differ from substances like cocaine. nih.gov This process of multiparameter optimization is essential for transforming a potent binder into a successful drug. nuvisan.com

Lead Optimization Strategies for Drug Development

Lead optimization is an iterative cycle of designing, synthesizing, and testing new analogues to create a preclinical drug candidate with an optimal balance of properties. patsnap.com This process leverages SAR data to guide the design of improved molecules. numberanalytics.com

The design and synthesis of new analogues of this compound are driven by the insights gained from SAR studies. The goal is to create molecules with higher potency, greater selectivity for the intended target over off-targets, and improved drug-like properties. rutgers.edunih.gov

Modern synthetic strategies allow for the efficient creation of libraries of related compounds. For example, Suzuki coupling is a powerful reaction often used to create biaryl structures, which could be applied to modify the this compound core. nih.govnih.gov This reaction allows for the introduction of a wide variety of substituents at the bromine position, enabling a thorough exploration of the chemical space.

Function-oriented synthesis is another strategy that focuses on designing simpler, more accessible molecules that retain the key functional elements of a more complex natural product lead. rutgers.edu In the context of this compound, this could involve designing analogues that preserve the essential halogen bonding and polar interactions while simplifying other parts of the structure to improve synthetic feasibility and pharmacokinetic properties. The design process is often aided by computational methods, such as molecular docking, which can predict how a designed analogue might bind to its target. nih.gov This integrated approach of rational design, efficient synthesis, and biological evaluation accelerates the development of potent and selective drug candidates. researchgate.net

Metabolic Stability and Pharmacokinetic Improvements

The presence of both a bromine and a fluorine atom on the phenyl ring of this compound suggests a chemical structure designed to resist metabolic degradation. Halogenation, particularly fluorination, is a well-established strategy to block sites of oxidative metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bond is less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond, thus potentially increasing the metabolic half-life of a drug candidate.

The bromine atom, while also an electron-withdrawing group, can further influence metabolic pathways. Its bulkiness may provide steric hindrance at the site of metabolism, and its presence can alter the electronic properties of the aromatic ring, potentially redirecting metabolism to other, less critical positions of a larger drug molecule.

Despite these well-founded theoretical advantages, a comprehensive search of the scientific literature reveals a significant lack of specific studies on the metabolic stability and pharmacokinetic profile of derivatives containing the this compound moiety. While numerous studies detail the impact of fluorination or bromination on the metabolic fate of various drug classes, specific data tables detailing parameters such as in vitro microsomal stability, plasma half-life, or clearance for compounds directly derived from this compound are not publicly available. This absence of research precludes a detailed analysis of its specific contributions to pharmacokinetic improvements.

Prodrug Design and Delivery Systems for this compound Conjugates

The primary amine group of this compound presents a versatile handle for the development of prodrugs. Prodrug strategies are employed to overcome various pharmaceutical challenges, including poor solubility, chemical instability, inadequate permeability, and to achieve targeted drug delivery. The amine functionality allows for the formation of a wide array of cleavable linkages, such as amides, carbamates, and Schiff bases.

These linkages can be designed to be hydrolyzed by specific enzymes that are overexpressed in target tissues, such as tumors or sites of inflammation, thereby enabling localized release of the active drug. For instance, an amide-based prodrug could be engineered to be a substrate for peptidases that are abundant in cancer cells.

However, similar to the lack of data on metabolic stability, there is no specific research documented on the design and evaluation of prodrugs or drug delivery systems for conjugates of this compound. While general principles of prodrug design for amine-containing drugs are well-established, their specific application to this particular compound, including detailed findings on release kinetics, targeting efficiency, and therapeutic efficacy, remains a completely unexplored area of research. The potential for this scaffold in targeted therapy is therefore purely speculative at this time.

Conclusion

Convergent and Linear Synthetic Pathways for this compound

Precursor Synthesis via Selective Halogenation (e.g., Bromination of 4-fluorobenzaldehyde)

A key precursor for the synthesis of this compound is 3-bromo-4-fluorobenzaldehyde (B1265969). nih.govsigmaaldrich.comgoogle.com The selective bromination of 4-fluorobenzaldehyde (B137897) is a critical step in obtaining this intermediate.

One established method involves the electrophilic aromatic bromination of 4-fluorobenzaldehyde. google.com This reaction typically requires a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), iron(III) bromide (FeBr₃), or zinc chloride (ZnCl₂), to activate the bromine molecule. google.com For instance, treating 4-fluorobenzaldehyde with bromine in the presence of aluminum trichloride in a solvent like dichloromethane (B109758) can yield 3-bromo-4-fluorobenzaldehyde. Another approach utilizes a mixture of oleum, iodine, and zinc bromide as a catalytic system for the bromination of 4-fluorobenzaldehyde, reportedly achieving high yields and purity. google.comchemicalbook.com The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the desired regioselectivity, with the bromine atom being directed to the position ortho to the fluorine and meta to the aldehyde group.

An alternative route to a related precursor, 3-bromo-4-fluoronitrobenzene, involves the bromination of 4-fluoronitrobenzene using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent in acetic acid. researchgate.net This method offers high yields under moderate reaction conditions. researchgate.net The nitro group can then be reduced to an amine, and further chemical transformations can lead to the desired methanamine derivative.

| Starting Material | Reagents | Catalyst | Product | Yield | Reference |

| 4-Fluorobenzaldehyde | Bromine | Aluminum Trichloride | 3-Bromo-4-fluorobenzaldehyde | Not specified | |

| 4-Fluorobenzaldehyde | Bromine | Oleum, Iodine, Zinc Bromide | 3-Bromo-4-fluorobenzaldehyde | >90% | google.com |

| 4-Fluoronitrobenzene | 1,3-Dibromo-5,5-dimethylhydantoin | - | 3-Bromo-4-fluoronitrobenzene | up to 98.7% | researchgate.net |

Reductive Amination Protocols for Methyleneamine Formation

Reductive amination is a highly versatile and widely used method for the formation of amines from carbonyl compounds. masterorganicchemistry.comyoutube.com In the synthesis of this compound, 3-bromo-4-fluorobenzaldehyde is reacted with an amine source, typically ammonia (B1221849) or an ammonia equivalent, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comncert.nic.in Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, minimizing side reactions. masterorganicchemistry.com The reaction is often carried out in a protic solvent like methanol (B129727) or ethanol.

The general mechanism involves the initial formation of a hemiaminal from the reaction of the aldehyde with ammonia, which then dehydrates to form the imine. The hydride from the reducing agent then attacks the electrophilic carbon of the imine, yielding the final amine product. youtube.com This one-pot reaction is efficient and avoids the problems of over-alkylation often encountered in direct alkylation methods. masterorganicchemistry.com

| Aldehyde | Amine Source | Reducing Agent | Product |

| 3-Bromo-4-fluorobenzaldehyde | Ammonia | Sodium Borohydride | This compound |

| 3-Bromo-4-fluorobenzaldehyde | Ammonia | Sodium Cyanoborohydride | This compound |

Multicomponent Reactions Incorporating the (3-Bromo-4-fluorophenyl) Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful strategy for rapidly building molecular complexity. wikipedia.orgorganic-chemistry.org While specific examples directly synthesizing this compound via an MCR are not prevalent in the searched literature, the (3-bromo-4-fluorophenyl) scaffold can be incorporated into various MCRs to generate more complex amine derivatives.

For instance, an isocyanide-based MCR like the Ugi reaction could theoretically employ 3-bromo-4-fluorobenzaldehyde as the aldehyde component, along with an amine, an isocyanide, and a carboxylic acid, to produce α-acetamido-N-alkyl-(3-bromo-4-fluorophenyl)acetamide derivatives. wikipedia.org Similarly, a Strecker synthesis could utilize 3-bromo-4-fluorobenzaldehyde, an amine, and a cyanide source to generate α-amino nitriles, which are precursors to α-amino acids. wikipedia.org

The development of novel MCRs that directly yield this compound or its immediate precursors remains an active area of research, driven by the demand for atom economy and synthetic efficiency.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of amines by enabling the formation of carbon-nitrogen bonds with high efficiency and selectivity.

Palladium-Catalyzed Reactions for Carbon-Nitrogen Bond Formation

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.net

In the context of synthesizing this compound, a potential route could involve the palladium-catalyzed amination of a (3-bromo-4-fluorophenyl)methyl halide. For example, (3-bromo-4-fluorophenyl)methyl bromide could be reacted with a nitrogen source, like ammonia or a protected amine, in the presence of a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand, like XantPhos or a biarylphosphine ligand. nih.gov

A study on the palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone demonstrated that amination at the bromine-bearing carbon is favored over nucleophilic substitution of the fluorine atom or α-arylation of the acetyl group. researchgate.net This suggests that selective C-N bond formation at the desired position on the (3-bromo-4-fluorophenyl) ring is feasible using palladium catalysis. Further reduction of the acetyl group would then be required to obtain the methanamine.

| Aryl Halide | Amine Source | Catalyst System | Product | Reference |

| 3-Bromo-4-fluoro-acetophenone | Various amines | Palladium catalyst and ligand | N-substituted 3-amino-4-fluoro-acetophenone | researchgate.net |

| Aryl Fluorosulfates | Aryl Formates | Pd(OAc)₂, XantPhos | Esters | nih.gov |

Copper-Mediated Synthesis of Aromatic Amines

Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, provide a valuable alternative to palladium-catalyzed methods for the synthesis of aromatic amines. researchgate.netresearchgate.net These reactions are often more economical due to the lower cost of copper catalysts. researchgate.net

The synthesis of primary aromatic amines can be achieved through the coupling of aryl halides with an ammonia surrogate or directly with ammonia. researchgate.netacs.org For instance, a method has been developed for the copper-assisted amination of aryl halides with sodium azide, followed by reduction to the primary amine. acs.org This could be applied to a suitable (3-bromo-4-fluorophenyl) precursor.

More recent advancements have focused on the direct C-H amination of arenes. researchgate.net Copper-mediated chelation-assisted C-H amination of anilines using aqueous ammonia has been demonstrated. researchgate.net While not a direct synthesis of the target molecule, these developing technologies highlight the potential for future synthetic routes that could directly introduce an amino group onto the (3-bromo-4-fluorophenyl) scaffold, potentially starting from 1-bromo-2-fluorobenzene.

Copper catalysis is also effective in the synthesis of primary aromatic amines from aryl boronic acids and aqueous ammonia at room temperature. researchgate.net This suggests a potential pathway where 3-bromo-4-fluorophenylboronic acid could be aminated to produce 3-bromo-4-fluoroaniline, which could then be further functionalized to the desired methanamine.

| Substrate | Amine Source | Catalyst | Product | Reference |

| Aryl Halides | Sodium Azide | Copper(I) | Primary Aryl Amines | acs.org |

| Aryl Boronic Acids | Aqueous Ammonia | Copper catalyst | Primary Aromatic Amines | researchgate.net |

| Anilines | Aqueous Ammonia | Copper catalyst | Primary Anilines (via C-H amination) | researchgate.net |

Stereochemical Control and Asymmetric Synthesis of Chiral Analogues

The development of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. For analogues of this compound, where the benzylic carbon is a stereocenter, achieving high levels of enantioselectivity is a critical synthetic challenge. Several advanced strategies can be employed to control the stereochemistry and synthesize chiral analogues.

Catalytic Asymmetric Reductive Amination: A primary route to chiral amines is the catalytic asymmetric reductive amination of a prochiral ketone or, in this case, the corresponding imine derived from 3-bromo-4-fluorobenzaldehyde. This transformation can be achieved using chiral catalysts that facilitate the enantioselective addition of a hydride to the C=N double bond.

Transfer Hydrogenation: A prominent method involves transfer hydrogenation, often employing chiral transition metal complexes (e.g., Ruthenium, Rhodium, Iridium) coordinated to chiral ligands. These catalysts, in conjunction with a hydrogen source like formic acid or isopropanol, can deliver hydrogen to one face of the imine preferentially, leading to one enantiomer of the amine in excess.

Chiral Brønsted Acid Catalysis: Another sophisticated approach utilizes chiral Brønsted acids, such as chiral phosphoric acids, to activate the imine. ims.ac.jp These catalysts can create a chiral environment around the substrate, guiding the nucleophilic attack of a reducing agent to achieve high enantioselectivity. ims.ac.jpims.ac.jp The design of chiral bis-phosphoric acid catalysts, for example, has been shown to be effective in various asymmetric reactions. ims.ac.jp

Asymmetric Synthesis via Chiral Auxiliaries: An alternative strategy involves the use of chiral auxiliaries. An achiral precursor, such as 3-bromo-4-fluorobenzaldehyde, can be reacted with a chiral amine auxiliary to form a chiral imine or enamine. Subsequent diastereoselective reduction of the double bond, where the existing stereocenter of the auxiliary directs the approach of the reducing agent, establishes the new stereocenter. The final step involves the cleavage of the auxiliary to release the desired chiral amine.

Enzymatic and Bio-catalytic Methods: Biocatalysis offers a green and highly selective alternative for producing chiral amines. Transaminases (TAs) are enzymes that can catalyze the amination of a ketone or the asymmetric synthesis of an amine from a prochiral ketone and an amino donor. A suitable ω-transaminase could potentially convert a precursor ketone, 2-bromo-4-fluoroacetophenone, into the corresponding chiral α-methylbenzylamine analogue with very high enantiomeric excess.

Schöllkopf's Bis-Lactim Ether Method: For the synthesis of chiral α-amino acids, Schöllkopf's alkylation method provides a reliable route. nih.gov This methodology could be adapted for synthesizing chiral analogues of this compound. For instance, the synthesis of N-Fmoc-protected 3-azide-4-fluoro-l-phenylalanine has been achieved using this approach, highlighting its utility for creating complex chiral structures with similar substitution patterns. nih.gov

The choice of method depends on the desired chiral analogue, substrate compatibility, and scalability requirements. The following table summarizes potential asymmetric routes.

| Method | Precursor | Key Reagent/Catalyst | Potential Advantage |

| Asymmetric Reductive Amination | 3-Bromo-4-fluorobenzaldehyde | Chiral Ru/Rh/Ir complexes or Chiral Phosphoric Acid ims.ac.jpims.ac.jp | Direct, high catalytic turnover |

| Chiral Auxiliary | 3-Bromo-4-fluorobenzaldehyde | Chiral phenylethylamine or similar | Well-established, predictable diastereoselectivity |

| Enzymatic Resolution | Racemic this compound | Lipases, Acylases | High enantioselectivity, mild conditions |

| Biocatalytic Amination | 2-Bromo-4-fluoroacetophenone | ω-Transaminases | Excellent enantiomeric excess, green chemistry |

Process Chemistry and Scalable Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to industrial production requires robust, cost-effective, and safe chemical processes. The scalable synthesis of this compound hinges on the efficient production of its key precursor, 3-bromo-4-fluorobenzaldehyde.

Synthesis of the Precursor: 3-Bromo-4-fluorobenzaldehyde The industrial synthesis of 3-bromo-4-fluorobenzaldehyde typically starts from 4-fluorobenzaldehyde, which undergoes electrophilic aromatic substitution. Several patented methods aim to optimize this bromination step for high yield and purity. google.compatsnap.comgoogle.com

Method 1: Bromination with Bromine and a Lewis Acid Catalyst: A common industrial process involves the direct bromination of 4-fluorobenzaldehyde using liquid bromine in the presence of a Lewis acid catalyst like zinc bromide. google.com The reaction is often carried out in oleum, with iodine sometimes used as a co-catalyst. This method can achieve high yields (>90%) and purity (>95%). google.com

Method 2: In-situ Generation of Brominating Agent: To avoid the handling of highly toxic and corrosive liquid bromine, alternative methods generate the brominating agent in situ. One such process involves the reaction of sodium bromide with an oxidizing agent like sodium hypochlorite (B82951) in an acidic, biphasic system (e.g., dichloromethane and water). patsnap.comgoogle.com This approach is considered a greener and safer alternative, as the raw materials are easier to handle. google.com The use of ultrasonic waves has also been reported to enhance the reaction rate. patsnap.comgoogle.com

The table below compares different scalable methods for producing the key aldehyde intermediate.

| Method | Starting Material | Reagents | Conditions | Reported Yield | Reference |

| Lewis Acid Catalysis | 4-Fluorobenzaldehyde | Br₂, ZnBr₂, Oleum, Iodine | 25-65 °C | >90% | google.com |

| In-situ Bromination | 4-Fluorobenzaldehyde | NaBr, NaClO, HCl, CH₂Cl₂ | 20-25 °C, Ultrasonic | ~91% | patsnap.comgoogle.com |

Conversion to this compound Once 3-bromo-4-fluorobenzaldehyde is obtained, the final conversion to this compound is typically achieved through reductive amination . This is a well-established and scalable industrial process.

Imine Formation: The aldehyde is first reacted with an ammonia source (such as ammonia gas, ammonium (B1175870) hydroxide, or an ammonium salt) to form the corresponding imine in situ.

Reduction: The imine is then reduced to the primary amine. For large-scale operations, catalytic hydrogenation is often the method of choice due to its high efficiency and atom economy. This involves using a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide, under a pressurized hydrogen atmosphere.

Process optimization for this step would focus on catalyst selection, solvent choice, temperature, and pressure to maximize yield and minimize side products. Purification of the final amine is typically achieved through distillation or crystallization of a salt form (e.g., hydrochloride salt).

Emerging Applications and Interdisciplinary Research

Application in Agrochemical Synthesis and Development

Halogenated aromatic compounds are crucial intermediates in the manufacturing of agrochemicals. google.com The presence and position of halogen atoms like bromine and fluorine on a molecule can significantly influence its biological activity, metabolic stability, and mode of action. (3-Bromo-4-fluorophenyl)methanamine is utilized as a key starting material in the synthesis of novel pesticides, including insecticides and fungicides. google.com

For example, the related intermediate 3-bromo-4-fluoro-benzoic acid is used to prepare 3-phenoxy-4-fluoro-benzyl alcohol, a known precursor for pyrethroid insecticides. google.comgoogle.com Similarly, the (3-bromo-4-fluorophenyl)methyl scaffold derived from the title compound can be incorporated into various active ingredients. The amine group provides a convenient point of attachment for building more complex structures, while the bromo-fluoro substitution pattern is fine-tuned to maximize efficacy against target pests. The synthesis of related compounds like 3-bromo-4-fluorobenzaldehyde (B1265969), another important pesticide intermediate, further highlights the utility of this substitution pattern in agrochemistry. google.comgoogle.compatsnap.com

Research in this area focuses on creating new molecules that can overcome existing pest resistance and meet stringent environmental safety standards. The versatility of intermediates like this compound allows chemists to generate libraries of new compounds for biological screening.

Table 1: Related Intermediates in Agrochemical Synthesis

| Intermediate Name | Application/Use | Reference |

| 3-Bromo-4-fluoro-benzoic acid | Precursor for insecticides | google.com |

| 3-Bromo-4-fluorobenzaldehyde | Intermediate for pyrethroid insecticides | google.com |

| Halogenated Benzylamines | Raw material for agrochemicals | google.com |

Integration into Materials Science for Functional Polymers and Optoelectronic Devices

In materials science, the unique combination of functional groups in this compound makes it an attractive monomer or intermediate for synthesizing functional polymers and organic electronic materials. The amine group can readily undergo polymerization reactions, while the bromine atom provides a site for post-polymerization modification through cross-coupling reactions.

The bromine atom is particularly useful as a handle for Suzuki or Stille coupling reactions, which are powerful methods for creating carbon-carbon bonds. mdpi.com This allows for the extension of polymer chains and the construction of conjugated systems, which are essential for charge transport in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the fluorine atom can significantly alter the electronic properties of the resulting material. Fluorination is a common strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic semiconductors. This tuning of energy levels can lead to improved device efficiency, stability, and performance. While direct studies on polymers from this compound are emerging, the principles of molecular engineering using fluorinated and brominated building blocks are well-established in the field of materials science.

Table 2: Functional Groups of this compound and Their Roles in Materials Science

| Functional Group | Potential Role in Polymer/Material Synthesis |

| Methanamine (-CH₂NH₂) | Polymerization point; site for attaching other functional units. |

| Bromine (-Br) | Site for cross-coupling reactions (e.g., Suzuki coupling) to extend conjugation. mdpi.com |

| Fluorine (-F) | Tunes electronic properties (HOMO/LUMO levels) for enhanced device performance. |

Use as Chemical Probes in Biological Systems

The development of small molecules to study biological processes, known as chemical probes, is a rapidly growing area of research. This compound can serve as a core scaffold for designing such probes. The amine group can be used to link the molecule to reporter tags (like fluorescent dyes) or to other biologically active moieties.

The bromo- and fluoro-substituents can play a crucial role in modulating the interaction of the probe with its biological target, such as a protein or enzyme. The fluorine atom can participate in favorable interactions like hydrogen bonding or dipole-dipole interactions within a protein's binding pocket, potentially increasing the probe's affinity and selectivity. The bromine atom can also influence binding and provides a site for further chemical modification.

Isothiazoles, a class of sulfur-containing heterocycles, are known for their broad biological activities and have been studied as potential anticancer and anti-HIV agents. mdpi.com The synthesis of substituted isothiazoles can start from brominated precursors, indicating a pathway where brominated amines could be used to construct novel biologically active compounds for use as probes or therapeutic leads. mdpi.com By modifying the this compound core, researchers can systematically explore structure-activity relationships to develop potent and selective tools for chemical biology.